molecular formula C28H29Na3O11S3 B040163 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt CAS No. 115787-85-4

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Cat. No. B040163
M. Wt: 706.7 g/mol
InChI Key: NVXUITXLZMPDSZ-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of pyrene derivatives, including HPTS, typically involves multi-step organic reactions. Starting materials such as pyrene or its sulfonated forms undergo reactions including sulfonation, alkylation, and esterification to introduce specific functional groups. For HPTS, specific synthesis details are not directly provided in the reviewed literature, but general practices in synthesizing similar compounds involve careful control of reaction conditions to achieve high purity and yield. The process may include steps to introduce the dodecanoyloxy group and to sulfonate the pyrene core, followed by neutralization with sodium to form the trisodium salt.

Molecular Structure Analysis

HPTS possesses a complex molecular structure characterized by a pyrene core modified with sulfonic acid groups and a dodecanoyloxy substituent. This structure contributes to its high fluorescence and solubility in water. The sulfonic acid groups, when neutralized with sodium, enhance its water solubility, making it suitable for aqueous applications. Molecular modeling and spectroscopic analyses, such as NMR and mass spectrometry, are commonly employed to elucidate the structure of such compounds, confirming the placement of functional groups and the integrity of the pyrene scaffold.

Chemical Reactions and Properties

HPTS undergoes various chemical reactions typical of sulfonated aromatic compounds. It can participate in electrophilic substitution reactions, where the electron-rich pyrene core reacts with electrophiles. The presence of sulfonic acid groups also allows for reactions involving these functional groups, including esterification and salt formation. The compound's reactivity is further modulated by the dodecanoyloxy group, which can undergo hydrolysis under certain conditions, revealing the underlying versatility of HPTS in chemical transformations.

Physical Properties Analysis

The physical properties of HPTS, such as its solubility, fluorescence, and pH sensitivity, are pivotal to its scientific utility. Its solubility in water is attributed to the sulfonate groups, making it applicable in aqueous solutions. The fluorescence of HPTS is leveraged in sensor technology and bioimaging, where its emission spectra can be modulated by environmental factors like pH changes. Studies focusing on its optical properties, such as UV-Vis and photoluminescence spectroscopy, provide insights into its behavior under various conditions, highlighting its potential as a pH sensor and in fluorescence-based applications.

Chemical Properties Analysis

Chemically, HPTS is stable under a range of conditions but sensitive to extreme pH and reactive species. Its sulfonate and ester groups are sites for chemical interaction, which can be exploited in synthesis and modification reactions. The stability of HPTS in various solvents and under different environmental conditions has been studied to understand its reactivity and potential as a chemical intermediate. The compound's ability to undergo specific reactions without compromising its fluorescent properties is of particular interest in developing novel materials and sensors.

Scientific Research Applications

Fluorescent Probes and Sensors

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) and its derivatives are extensively studied for their roles as fluorescent probes and sensors. Their high fluorescence property, even at very low concentrations, is leveraged in developing highly fluorescent waterborne polyurethane coatings, which can also exhibit pH sensing behavior when exposed to specific vapor environments. This unique characteristic makes HPTS-based materials suitable for creating environmentally friendly smart coatings and textiles with real-time pH sensing properties (Kumar et al., 2018). Moreover, these compounds have been utilized in the development of colorimetric and fluorescent sensors for the detection of specific amino acids in aqueous solutions, demonstrating their potential in biochemical and medical research (Bhosale et al., 2017).

Scale Inhibition and Water Treatment

Research has also focused on the synthesis of fluorescent-tagged scale inhibitors incorporating HPTS for applications in water treatment and desalination. These inhibitors show promising results in preventing calcium carbonate precipitation, with their performance being quantifiable through fluorescence intensity measurements, thereby enabling real-time monitoring of treatment efficacy (Wang et al., 2014). Similarly, HPTS derivatives have been used in the formulation of green inhibitors for calcium phosphate in industrial cooling systems, highlighting their environmental benefits and efficiency in scale inhibition (Liu et al., 2013).

Electrocatalysis and Fuel Cells

In the field of electrochemistry, HPTS-functionalized graphene sheets have been employed as supports for Pt nanoparticle catalysts in direct methanol fuel cells. The introduction of sulfonic groups to graphene enhances the dispersion of Pt nanoparticles, leading to improved electrocatalytic activity for methanol oxidation. This research underlines the potential of HPTS derivatives in enhancing the performance of fuel cells and other electrochemical devices (Liang et al., 2013).

pH Measurement in Biological Systems

HPTS has been employed in constructing optical pH sensors for physiological measurements, utilizing its fluorescence properties to develop miniature sensors suitable for monitoring pH values in biological systems. These sensors are particularly valuable in medical diagnostics and research, providing non-invasive tools for real-time monitoring of physiological conditions (Zhang et al., 1994).

properties

IUPAC Name

trisodium;8-dodecanoyloxypyrene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-26(29)39-22-16-23(40(30,31)32)19-14-15-21-25(42(36,37)38)17-24(41(33,34)35)20-13-12-18(22)27(19)28(20)21;;;/h12-17H,2-11H2,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXUITXLZMPDSZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555894
Record name Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

CAS RN

115787-85-4
Record name Trisodium 8-(dodecanoyloxy)pyrene-1,3,6-trisulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Dodecanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
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